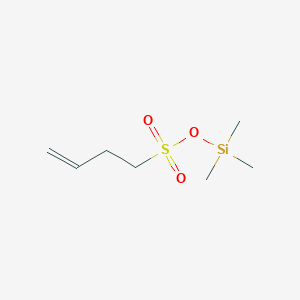

Trimethylsilyl but-3-ene-1-sulfonate

Description

Structure

3D Structure

Properties

CAS No. |

62381-66-2 |

|---|---|

Molecular Formula |

C7H16O3SSi |

Molecular Weight |

208.35 g/mol |

IUPAC Name |

trimethylsilyl but-3-ene-1-sulfonate |

InChI |

InChI=1S/C7H16O3SSi/c1-5-6-7-11(8,9)10-12(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI Key |

DIJVHBZBBCEOTE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)CCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl But 3 Ene 1 Sulfonate

Direct Synthesis Approaches via Silylation of But-3-ene-1-sulfonic Acid Derivatives

Direct approaches focus on the formation of the silyl (B83357) ester bond as the key step, starting from a pre-existing but-3-ene-1-sulfonic acid scaffold. This is a common strategy for preparing sulfonate esters. wikipedia.org

The esterification of sulfonic acids to their corresponding silyl esters is a well-established transformation. This reaction can be effectively achieved by treating the sulfonic acid, or its corresponding salt, with a reactive trimethylsilyl (B98337) electrophile such as a trimethylsilyl halide (e.g., trimethylsilyl chloride, TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). mdma.ch The reaction typically proceeds by nucleophilic attack of the sulfonate oxygen onto the silicon atom, displacing the halide or triflate leaving group.

The use of TMSCl for the esterification of acids is a common procedure. mdma.ch For the synthesis of Trimethylsilyl but-3-ene-1-sulfonate, but-3-ene-1-sulfonic acid would be reacted with TMSCl, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. Alternatively, starting from the sodium or silver salt of the sulfonic acid can facilitate the reaction. The high reactivity of TMSOTf allows for the silylation to occur under milder conditions.

Table 1: Representative Conditions for Silyl Esterification of Sulfonic Acids

| Sulfonic Acid Precursor | Silylating Agent | Base/Additive | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Trimethylsilyl chloride (TMSCl) | Triethylamine | Dichloromethane | Room Temperature, 2-4 h | mdma.ch |

| Methanesulfonic acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | None (or non-nucleophilic base) | Acetonitrile | 0 °C to Room Temperature, 1 h | researchgate.net |

| But-3-ene-1-sulfonic acid sodium salt | Trimethylsilyl chloride (TMSCl) | None | Tetrahydrofuran | Reflux, 6-12 h | - |

In this approach, the trimethylsilyl sulfonate is generated in situ and immediately used in a subsequent reaction. While less common for simple isolation, this method is valuable in tandem reactions where the silyl sulfonate acts as a reactive intermediate. For instance, the reaction of a sodium but-3-ene-1-sulfonate with a trimethylsilyl halide could generate the target compound in the presence of an electrophile that is intended to react with the butenyl moiety. The direct silylation of 3-butyn-1-ol, a structural precursor to the butenyl framework, demonstrates a related principle of generating a reactive silyl intermediate that is then further transformed. orgsyn.org This strategy avoids the isolation of potentially sensitive silyl sulfonate esters.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes offer greater flexibility by constructing the molecule in a stepwise fashion, either by adding the sulfonate group to an existing organosilane or by chemically modifying a simpler organosilicon sulfonate.

This strategy involves the synthesis of an unsaturated organosilane, such as (Z)-4-(trimethylsilyl)-3-buten-1-ol, followed by the conversion of a functional group into the desired sulfonate ester. orgsyn.orgcolab.ws This pathway is advantageous as the synthesis of unsaturated organosilanes is well-documented. researcher.life

A plausible route begins with a suitable trimethylsilyl-substituted butenol, for example, 4-(trimethylsilyl)but-3-en-1-ol. orgsyn.org The hydroxyl group of this alcohol can be converted into a sulfonate. This is typically achieved by reaction with a sulfonyl chloride in the presence of a base. thieme-connect.de To obtain the target molecule, one would need to introduce the SO3 moiety. This could potentially be achieved via sulfation of the alcohol with a sulfur trioxide complex (e.g., SO₃·pyridine) followed by silylation of the resulting sulfonic acid.

Table 2: Methods for Introducing a Sulfonate Group

| Precursor | Reagent Sequence | Intermediate | Resulting Group | Ref. |

|---|---|---|---|---|

| Alkenol (R-OH) | 1. Mesyl Chloride, Et₃N; 2. Na₂SO₃ | Alkyl Mesylate | Sulfonic Acid Salt | thieme-connect.de |

| Alkenol (R-OH) | 1. SO₃·Pyridine; 2. TMSCl | Alkyl Hydrogen Sulfate | Trimethylsilyl Sulfonate | - |

| Alkene | Addition of bisulfite | Sulfonic Acid | Sulfonic Acid | wikipedia.org |

Another indirect approach starts with a simpler, more accessible organosilicon sulfonate and elaborates the carbon chain to introduce the butenyl structure. For instance, one could envision starting with trimethylsilyl vinylsulfonate or trimethylsilyl allylsulfonate and extending the carbon chain via cross-coupling or metathesis reactions. Ring-closing metathesis (RCM) has been successfully used to synthesize unsaturated sultones from unsaturated sulfonates, demonstrating the compatibility of the sulfonate group with modern catalytic alkene transformations. thieme-connect.de An analogous cross-metathesis reaction between trimethylsilyl vinylsulfonate and an appropriate alkene partner could potentially form the desired butenyl structure. Alternatively, a saturated trimethylsilyl alkanesulfonate could be functionalized to introduce a double bond, for example, through elimination reactions. google.com

Catalytic Strategies in the Preparation of this compound Analogues

Catalysis offers efficient and selective methods for constructing the core structures of the target molecule and its analogues. beilstein-journals.org Platinum-based catalysts, such as Karstedt's catalyst, are widely used for the hydrosilylation of alkynes, which can be a key step in preparing specific unsaturated organosilanes. mdpi.com For example, the hydrosilylation of a but-3-yn-1-ol derivative could be used to install the trimethylsilyl group with control over the alkene geometry, followed by conversion of the hydroxyl group to a sulfonate. orgsyn.org

Furthermore, catalytic methods are employed in the functionalization of materials with sulfonic acid groups, which often involves the oxidation of thiol groups. acs.orgresearchgate.net Similar catalytic oxidation strategies could be applied to a trimethylsilyl-substituted mercaptan to generate the sulfonic acid in situ before silylation. The development of solid acid catalysts, such as sulfonated silica, highlights the robustness of the sulfonate group and its formation under various catalytic conditions. beilstein-journals.org

Table 3: Potential Catalytic Approaches for Analogue Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Hydrosilylation | Karstedt's Catalyst | Alkyne, Trimethylsilane | Vinylsilane | mdpi.com |

| Cross-Metathesis | Grubbs' Catalyst | Alkene, Vinylsulfonate | Unsaturated Sulfonate | thieme-connect.de |

| C-H Sulfonylation | Rhodium or Palladium complexes | Alkane/Alkene, Sulfonylating agent | Sulfonic Acid/Sulfonate | researchgate.net |

Chemo-, Regio-, and Stereoselective Control in Synthesis

The synthesis of a molecule with multiple reactive sites and potential for isomeric products, such as this compound, necessitates precise control over chemo-, regio-, and stereoselectivity. Achieving such control is paramount for developing efficient and atom-economical synthetic routes that deliver the desired isomer in high yield and purity. The inherent functionalities of this compound—a vinylsilane, an allylic sulfonate, and a stereocenter at the carbon bearing the sulfonate group—present distinct synthetic challenges that can be addressed through modern catalytic methods.

Chemo-, Regio-, and Stereoselective Challenges

The primary challenges in the synthesis of this compound revolve around the selective functionalization of a four-carbon backbone to introduce both the trimethylsilyl and the sulfonate groups at the desired positions and with the correct stereochemistry.

Chemoselectivity: In a molecule with both a double bond and a sulfonate group, many reagents could potentially react with either functionality. Synthetic strategies must therefore employ reagents and conditions that selectively target the desired site for modification, leaving the other functional group intact.

Regioselectivity: The placement of the sulfonate group at the C1 position and the trimethylsilyl group at the C4 position is crucial. During the synthesis, competing reactions could lead to the formation of constitutional isomers. For instance, in the introduction of the sulfonate group to an allylic system, attack at the α- or γ-position of an allylic intermediate can lead to different regioisomers.

Stereoselectivity: The but-3-ene-1-sulfonate moiety can exist as different stereoisomers. Controlling the stereochemistry of the double bond (E/Z) and, if applicable, the chirality at the C1 carbon is a significant challenge.

Strategies for Controlled Synthesis

Several catalytic approaches to the synthesis of allylic sulfonates and vinylsilanes reported in the literature can be adapted to address the selective synthesis of this compound. These strategies often rely on transition metal catalysis to control the outcome of the reaction.

Rhodium-Catalyzed Enantioselective Hydrosulfonylation

A promising strategy for the stereocontrolled synthesis of the allylic sulfonate moiety is the rhodium-catalyzed hydrosulfonylation of allenes. This method has been shown to produce chiral allylic sulfones with high regioselectivity and enantioselectivity. organic-chemistry.org By employing a suitable silyl-substituted allene (B1206475) as a precursor, it is conceivable to synthesize an enantiomerically enriched form of this compound. The regioselectivity is controlled by the nature of the catalyst and ligand, favoring the formation of the allylic sulfone over the vinyl sulfone.

The use of a C1-symmetric P,N-ligand, such as (Rax,S,S)-StackPhim, has been demonstrated to be crucial for achieving high levels of both regioselectivity and enantioselectivity in the hydrosulfonylation of allenes with commercially available sodium sulfinates. organic-chemistry.org

Palladium-Catalyzed Stereoselective Sulfonylation

Palladium catalysis offers another powerful tool for the controlled synthesis of allylic sulfonates. Specifically, the palladium-catalyzed sulfonylation of vinylethylene carbonates can proceed with excellent regioselectivity and stereoselectivity to yield (Z)-allylic sulfones. researchgate.net This approach could be adapted to a trimethylsilyl-substituted vinylethylene carbonate to introduce the sulfonate group with predictable stereochemistry. The stereochemical outcome is dictated by the mechanism of the palladium-catalyzed reaction, which can be tuned by the choice of ligands and reaction conditions.

| Catalyst/Ligand | Substrate | Product | Regioselectivity | Stereoselectivity (Z:E) | Reference |

| [Rh(cod)Cl]₂ / (Rax,S,S)-StackPhim | Allenes | Chiral Allylic Sulfones | >20:1 | N/A | organic-chemistry.org |

| Pd₂(dba)₃ / dppf | Vinylethylene Carbonates | (Z)-Allylic Sulfones | High | up to 99:1 | researchgate.net |

Cobalt-Catalyzed Regio- and Stereoselective Hydrosilylation

For the introduction of the trimethylsilyl group with control over the geometry of the double bond, cobalt-catalyzed hydrosilylation of allenes presents a viable option. This method has been shown to produce linear (Z)-allylsilanes with excellent stereoselectivity (typically >98:2 cis to trans ratios). nih.govd-nb.info By starting with a but-1,2-dien-4-ol derivative that is subsequently sulfonated, this method could be employed to generate the (Z)-isomer of this compound. The regioselectivity of the hydrosilylation is directed to the terminal double bond of the allene, and the stereoselectivity is controlled by the cobalt catalyst and phosphine-based ligands.

| Catalyst | Ligand | Substrate | Product | Regioselectivity | Stereoselectivity (Z:E) | Reference |

| Co(acac)₂ | BINAP | Terminal Allenes | Linear (Z)-Allylsilanes | High | >98:2 | nih.govd-nb.info |

| Co(acac)₂ | Xantphos | Terminal Allenes | Linear (Z)-Allylsilanes | High | >98:2 | nih.govd-nb.info |

Photoredox/Nickel Dual Catalysis for Regioselective Sulfonylation

A photoredox/nickel dual catalytic system has been reported for the regioselective functionalization of allylic alcohols. This approach can be used to introduce a sulfonyl group with high linear and E-selectivity. organic-chemistry.org Starting with a trimethylsilyl-substituted allylic alcohol, this method could be applied to synthesize the (E)-isomer of this compound. The reaction proceeds under mild conditions and avoids the use of harsh bases. The regioselectivity is governed by the nickel catalyst, favoring the formation of the linear allylic sulfone.

| Catalyst System | Activator | Ligand | Substrate | Product | Regioselectivity | Stereoselectivity (E/Z) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂·glyme | DMDC | 1,10-phenanthroline | Allylic Alcohols | Linear (E)-Allyl Sulfones | High | High E-selectivity | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of Trimethylsilyl But 3 Ene 1 Sulfonate

Reactivity Governed by the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) moiety attached to the sulfonate group significantly influences the compound's reactivity. The silicon center's electronic properties and its interaction with adjacent atoms are central to its chemical behavior.

Lewis Acidity and Electrophilic Nature of the Silicon Center

The silicon atom in trimethylsilyl sulfonates, such as Trimethylsilyl but-3-ene-1-sulfonate, exhibits notable Lewis acidic character. This property arises from the electropositive nature of silicon relative to oxygen and the presence of low-energy empty 3d orbitals, which can accept electron density. soci.org Silylating agents with strongly electron-withdrawing groups, like the triflate in trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are recognized as potent Lewis acids in organic synthesis. uclouvain.beacs.org The sulfonate group in this compound similarly enhances the electrophilicity of the silicon center.

This Lewis acidity allows the silicon atom to act as an electrophile, activating other molecules for subsequent reactions. For instance, TMSOTf is known to activate acetals to generate reactive oxocarbenium ions. acs.org The strength of this Lewis acidity can be further modulated by forming complexes with other Lewis acids, such as B(OTf)₃ or organoaluminum complexes, which results in a more electrophilic silylating agent. uclouvain.be The counteranion also plays a crucial role in determining the strength of silyl (B83357) Lewis acids; weakly coordinating anions lead to more powerful Lewis acids. soci.org

| Silyl Compound | Relative Lewis Acidity | Key Features | Reference |

|---|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | High | Strongly electron-withdrawing triflate group enhances silicon's electrophilicity. | uclouvain.be |

| Trimethylsilyl iodide (TMSI) | High | Considered a strong silicon-based Lewis acid. | uclouvain.be |

| Trimethylsilyl perchlorate (B79767) (TMSClO₄) | High | Highly reactive but its use is limited due to its explosive nature. | uclouvain.be |

| TMSOTf-B(OTf)₃ Complex | Very High | Complexation with a stronger Lewis acid increases the electrophilicity of the silyl group. | uclouvain.be |

| Trimethylsilyl chloride (TMSCl) | Moderate | Less electrophilic compared to TMSOTf. | wikipedia.org |

The β-Silicon Effect in Electron-Deficient Intermediates

A key mechanistic principle governing the reactivity of allylic silanes like this compound is the β-silicon effect. This effect describes the stabilization of a positive charge that develops on the carbon atom β to the silicon atom. soci.orgqub.ac.ukscispace.com This stabilization arises from hyperconjugation, where the high-energy σ orbital of the carbon-silicon (C-Si) bond overlaps with the empty p-orbital of the carbocation. soci.orgqub.ac.uk The electropositive nature of silicon makes the C-Si bond an excellent σ-donor for this interaction. scispace.com

This stabilizing effect has profound consequences on reaction pathways, often dictating regioselectivity and accelerating reaction rates. qub.ac.ukbaranlab.org For example, in electrophilic attack on the alkene, the β-silicon effect will preferentially stabilize a carbocation at the C-2 position of the but-3-ene-1-sulfonate chain. This phenomenon has been harnessed in various synthetic applications, including site-selective intermolecular allylic C-H amination and silicon-directed Nazarov cyclizations. qub.ac.ukchemrxiv.orgresearchgate.net The stabilization provided by the silicon atom can be so significant that it effectively directs the reaction to a single pathway. qub.ac.uk

| Reaction Type | Role of β-Silicon Effect | Outcome | Reference |

|---|---|---|---|

| Electrophilic Addition to Allyl Silanes | Stabilizes the intermediate β-carbocation. | Directs regioselectivity of the addition. | qub.ac.ukbaranlab.org |

| Allylic C-H Amination | Stabilizes the developing positive charge adjacent to the silyl group. | Achieves high site-selectivity without desilylation. | chemrxiv.orgresearchgate.net |

| Nazarov Cyclization | Directs the position of the resulting double bond through controlled loss of the silyl group. | Overcomes inherent regiochemical preferences of the cyclization. | qub.ac.uk |

| Solvolysis of β-Silyl Alkyl Halides | Accelerates the rate of reaction through stabilization of the cationic transition state. | Significant rate enhancements compared to non-silylated analogues. | scispace.com |

Cleavage and Exchange Reactions of the Silicon-Oxygen-Sulfonate Bond

The silicon-oxygen (Si-O) bond within the silyl sulfonate moiety is susceptible to cleavage under various conditions, most notably through hydrolysis. wikipedia.org This reaction is often catalyzed by acid or base. In acid-catalyzed cleavage, the sulfonate oxygen is protonated, which increases the electrophilicity of the silicon atom and renders it more vulnerable to nucleophilic attack by water. acs.orgresearchgate.net The presence of tethered functional groups near the silicon atom can also significantly influence the rate of Si-O bond cleavage. nih.gov

Besides cleavage, the trimethylsilyl group can participate in exchange reactions. In the presence of other nucleophiles, the TMS group can be transferred from the sulfonate oxygen to the incoming nucleophile. Studies on related trimethylsilyl compounds, such as bistrimethylsilylimidazolium salts, have shown that they are highly susceptible to nucleophilic attack, leading to silyl group exchange. rsc.org The rate of such exchange reactions is dependent on the nature of the attacking and leaving groups. rsc.org

| Condition | Mechanism | Key Factors | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Protonation of the oxygen atom followed by nucleophilic attack of water on the silicon center. | Low pH, presence of water. Solvation stabilizes charged transition states. | acs.orgresearchgate.net |

| Base-Catalyzed Hydrolysis | Direct nucleophilic attack of hydroxide (B78521) or other base on the silicon center. | High pH, steric hindrance around silicon. | nih.gov |

| Fluoride-Mediated Cleavage | Fluoride (B91410) ions form a strong Si-F bond, driving the cleavage of the Si-O bond. | Presence of a fluoride source (e.g., TBAF). | nih.gov |

| Neighboring Group Participation | An intramolecular functional group assists in the cleavage process. | Proximity and nature of the participating group (e.g., amine, amide). | nih.gov |

Reactions Involving the But-3-ene Unsaturation

The carbon-carbon double bond in the but-3-ene portion of the molecule is a site of rich reactivity, participating in a variety of addition and pericyclic reactions.

Pericyclic Reactions, including Cycloadditions (e.g., [4+2] Diels-Alder)

The alkene in this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. wikipedia.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The strongly electron-withdrawing sulfonate group attached to the allylic position activates the but-3-ene double bond, making it a suitable partner for electron-rich dienes in a normal-demand Diels-Alder reaction.

The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org The stereochemical outcome of the reaction is often controlled by the preference for an endo transition state. youtube.comnih.gov While specific examples involving this compound are not prevalent, its behavior can be predicted based on the well-established principles of Diels-Alder reactions with similarly activated alkenes.

| Diene | Expected Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| 1,3-Butadiene | Substituted cyclohexene (B86901) | Thermal or Lewis acid catalysis | wikipedia.org |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | Often proceeds at room temperature or below | wikipedia.org |

| Danishefsky's Diene | Functionalized cyclohexenone derivative | Thermal conditions | wikipedia.org |

| 1-Methoxy-1,3-butadiene | Regioisomeric cyclohexene ethers | Control of regioselectivity is a key consideration. | wikipedia.org |

Nucleophilic and Electrophilic Additions to the Alkene

The double bond of the but-3-ene moiety is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions: Electrophiles will add across the double bond, and the regiochemical outcome is strongly influenced by the β-silicon effect. qub.ac.ukresearchgate.net Attack by an electrophile (E⁺) on the terminal carbon (C-4) would generate a carbocation at C-3. However, attack at C-3 would generate a carbocation at C-2, which is in the β-position to the silicon atom and would therefore be significantly stabilized. This stabilization directs the electrophile to add to the C-3 position, leading to the formation of a product where the nucleophile (Nu⁻) is attached to C-2.

Nucleophilic Additions: While less common for unactivated alkenes, the electron-withdrawing nature of the adjacent sulfonate group can polarize the double bond, making it susceptible to nucleophilic attack in a conjugate or Michael-type addition. This reactivity would be enhanced if the sulfonate group can effectively delocalize the resulting negative charge on the adjacent carbon. Various nucleophiles, such as those derived from sodium sulfinates, have been shown to add to activated alkenes. rsc.org

| Reaction Type | Reagent | Key Mechanistic Feature | Potential Product | Reference |

|---|---|---|---|---|

| Electrophilic Addition | H-X (e.g., HBr) | Formation of the most stable carbocation (β to silicon). | 2-Bromo-1-(trimethylsilylsulfonyloxy)butane | qub.ac.uk |

| Electrophilic Addition | Br₂ | Formation of a bromonium ion intermediate, followed by nucleophilic attack. | 2,3-Dibromo-1-(trimethylsilylsulfonyloxy)butane | researchgate.net |

| Electrophilic Addition | PhSeCl | Formation of a seleniranium ion intermediate. | 2-Chloro-3-(phenylselanyl)-1-(trimethylsilylsulfonyloxy)butane | researchgate.net |

| Nucleophilic Addition | R₂CuLi (Gilman reagent) | Conjugate addition to the activated alkene. | Product of 1,4-addition. | rsc.org |

Olefin Metathesis and Polymerization Potential

The presence of a terminal double bond in this compound makes it a viable substrate for olefin metathesis reactions. Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, allowing for the exchange of substituents between different alkenes. libretexts.orgorganic-chemistry.org This reactivity opens up possibilities for both cross-metathesis with other olefins and for polymerization.

Notably, the sulfonate group's compatibility with common metathesis catalysts, particularly ruthenium-based systems like Grubbs catalysts, is well-documented for related vinyl and allyl sulfonates. acs.orgarkat-usa.org While electron-poor olefins like vinyl sulfones can be challenging substrates, second-generation Grubbs catalysts have proven effective in promoting their cross-metathesis with terminal olefins, often with high (E)-stereoselectivity. acs.orgresearchgate.net Given that the but-3-ene-1-sulfonate structure places the sulfonate group further from the double bond, it is expected to have less of an electronic deactivating effect, potentially leading to efficient metathesis.

The most significant potential in this area lies in Ring-Opening Metathesis Polymerization (ROMP). Although this compound is an acyclic diene, its potential for acyclic diene metathesis (ADMET) polymerization exists. However, its true value may be as a functional comonomer in ROMP with strained cyclic olefins like norbornene or cyclooctene (B146475) derivatives. libretexts.orgnsf.govyoutube.com The functional group tolerance of modern Grubbs and Schrock catalysts allows for the incorporation of monomers bearing diverse functionalities, including sulfonate esters. libretexts.orgorganic-chemistry.orgrsc.org

The polymerization of sulfur-containing norbornene monomers has been explored, demonstrating that while Ru-S interactions can sometimes complicate the reaction (particularly with sulfoxides), sulfonate and sulfone groups are generally well-tolerated. rsc.org The incorporation of this compound into a polymer backbone via ROMP could yield materials with unique properties, where the silyl and sulfonate groups can be later modified or utilized for specific applications.

Below is a representative table of catalyst systems and conditions often employed for the metathesis of functionalized olefins, which would be applicable for studying this compound.

| Catalyst Type | Common Name | Typical Substrates | Key Characteristics |

| Ruthenium-based | Grubbs 1st Gen | Less demanding olefins | Good functional group tolerance |

| Ruthenium-based | Grubbs 2nd Gen | Electron-deficient olefins, sterically hindered olefins | Higher activity and stability |

| Ruthenium-based | Hoveyda-Grubbs | Functionalized olefins | High stability, allows for catalyst recovery |

| Molybdenum-based | Schrock Catalyst | Sterically demanding substrates | Very high activity, less functional group tolerance |

The Sulfonate Group as a Tunable Leaving Group and Activating Moiety

The sulfonate group (R-SO₃⁻) is one of the most effective leaving groups in organic chemistry, a property derived from the high stability of the resulting sulfonate anion. wikipedia.orgperiodicchemistry.com This stability arises because the negative charge is delocalized through resonance across three oxygen atoms, making the anion a very weak base. periodicchemistry.commasterorganicchemistry.com The reactivity of sulfonate esters in nucleophilic substitution reactions is significantly higher than that of corresponding halides and is comparable to, or even exceeds, that of other highly effective leaving groups. nih.gov The relative reactivity of common leaving groups is estimated to be: substituted benzoates (1) < halides (~10⁴–10⁶) < sulfonates (~10¹⁰–10¹²) < perfluoroalkane sulfonates (~10¹⁵–10¹⁶). nih.gov

The "tunability" of the sulfonate leaving group stems from the ability to modify the R group attached to the sulfur atom. Electron-withdrawing groups on R increase the electrophilicity of the sulfur atom and further stabilize the resulting anion, thereby enhancing the leaving group's ability. wikipedia.orgmdpi.com This principle is exemplified by the vast difference in reactivity between common sulfonates:

| Sulfonate Ester | Abbreviation | R Group | Relative Leaving Group Ability |

| Methanesulfonate | Mesylate (MsO⁻) | CH₃ | Good |

| p-Toluenesulfonate | Tosylate (TsO⁻) | p-CH₃C₆H₄ | Excellent |

| Trifluoromethanesulfonate | Triflate (TfO⁻) | CF₃ | Exceptional |

Furthermore, research into "nucleophile assisting leaving groups" (NALGs) has shown that incorporating chelating moieties into the sulfonate structure can dramatically enhance reaction rates by attracting the metal cation of the incoming nucleophile. fau.eduresearchgate.net While this compound does not possess a classic chelating unit, the silicon atom could potentially influence the transition state through subtle electronic effects.

Cascade and Multicomponent Reactions Initiated by this compound

The bifunctional nature of this compound, containing both a reactive olefin and a potent electrophilic center (activated by the sulfonate leaving group), makes it an excellent candidate for initiating cascade and multicomponent reactions. periodicchemistry.com Cascade reactions, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. mdpi.com

A plausible cascade sequence could be initiated by the nucleophilic displacement of the sulfonate group. The introduction of a suitable nucleophile could be followed by an intramolecular reaction involving the butenyl side chain. For example, if the incoming nucleophile also contains a reactive moiety, it could subsequently react with the terminal double bond via cyclization. Such pathways are seen in palladium-catalyzed reactions of allylic alcohols, which can be converted in situ to species that undergo rearrangement and further transformation. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a one-pot synthesis to form a single product, could also leverage the reactivity of this compound. scielo.br this compound could act as a key building block, providing both an electrophilic site and a handle for further functionalization. For instance, in a reaction involving a nucleophile and another unsaturated partner, the initial substitution at the sulfonate could be followed by a cycloaddition or another bond-forming event with the butenyl chain. The use of sulfonic acid-functionalized catalysts has been shown to be effective in promoting various MCRs, such as the Biginelli and Hantzsch reactions, highlighting the role of sulfonate-related species in facilitating complex transformations. scielo.br

Recent developments have shown that alkenes can participate in multicomponent sulfonylations, where an arylsulfonyl radical adds to the double bond, followed by the incorporation of another component. acs.orgresearchgate.net While this involves the alkene part of the molecule, it demonstrates the potential for the butenyl group in this compound to participate in complex, one-pot radical or ionic processes.

Theoretical and Computational Elucidation of Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction pathways available to molecules like this compound. acs.orgyoutube.com These studies can provide deep insights into transition state geometries, activation energies, and reaction thermodynamics, helping to predict and rationalize chemical reactivity.

Leaving Group Ability: Computational studies can quantify the "leaving group ability" of the but-3-ene-1-sulfonate anion. By calculating the energetics of its departure in model Sₙ2 reactions, its nucleofugality can be compared with standard leaving groups like tosylate or triflate. scilit.comresearchgate.net DFT calculations can model the transition state of the nucleophilic attack, revealing the influence of the butenyl and trimethylsilyl groups on the activation barrier.

Olefin Metathesis: In the context of olefin metathesis, DFT calculations are crucial for understanding catalyst-substrate interactions. acs.org For a substrate like this compound, computational models can predict the binding affinity to a ruthenium catalyst, the energy barriers for the formation and collapse of the metallacyclobutane intermediate, and the stereochemical outcome of the reaction. acs.org Such studies can help explain why certain functional groups are tolerated while others inhibit catalysis.

Cascade Reactions: For potential cascade reactions, computational chemistry can map the entire potential energy surface. nih.gov This allows for the evaluation of competing pathways. For example, after an initial nucleophilic substitution, calculations can determine the kinetic and thermodynamic feasibility of a subsequent intramolecular cyclization versus intermolecular side reactions. Mechanistic proposals for complex cascade reactions, such as those involving allylic sulfones or the reaction of indigo (B80030) with buta-2,3-dien-1-yl methanesulfonate, are often supported by computational results that validate the proposed intermediates and transition states. mdpi.comnih.gov

The table below summarizes key parameters that can be derived from computational studies to understand the reactivity of this compound.

| Parameter | Computational Method | Information Gained | Relevance to Reactivity |

| Activation Energy (Eₐ) | DFT (Transition State Search) | The energy barrier for a reaction to occur. youtube.com | Predicts reaction rates for substitution, metathesis, or cyclization. |

| Reaction Energy (ΔE) | DFT (Geometry Optimization) | The overall thermodynamic driving force of a reaction. | Determines product stability and reaction feasibility. |

| HOMO/LUMO Energies | DFT | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Indicates nucleophilic/electrophilic character and reactivity in cycloadditions. nih.govrsc.org |

| Natural Bond Orbital (NBO) Analysis | NBO Calculation | Charge distribution and orbital interactions. | Elucidates bond polarization and the electrophilicity of the carbon bearing the sulfonate. |

These theoretical tools provide a powerful complement to experimental work, enabling a deeper, molecular-level understanding of the intricate chemical behavior of this compound.

Applications of Trimethylsilyl But 3 Ene 1 Sulfonate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of reactive sites within Trimethylsilyl (B98337) but-3-ene-1-sulfonate allows for its participation in a wide array of chemical transformations. It can introduce specific structural motifs into target molecules and engage in powerful bond-forming reactions.

The but-3-ene-1-sulfonate backbone of the molecule can be incorporated into larger structures, providing a four-carbon chain functionalized with a sulfonate group. The sulfonate portion of the molecule, analogous to related sulfonyl chlorides, can react with nucleophiles. For instance, but-3-ene-1-sulfonyl chloride, a related compound, reacts with amines and alcohols to form sulfonamides and sulfonic acid esters, respectively. This reactivity highlights the potential of the sulfonate group in Trimethylsilyl but-3-ene-1-sulfonate to act as a leaving group or a site for modification, thereby transferring the butenyl-sulfonate fragment to other molecules.

The presence of the trimethylsilyl group adjacent to the double bond makes the compound a suitable partner in palladium-catalyzed cross-coupling reactions. Organosilanes are known to participate in reactions like the Hiyama coupling, where a carbon-silicon bond is activated for coupling with organic halides or triflates. nih.gov This process typically involves the activation of the C-Si bond, often with a fluoride (B91410) source, followed by transmetalation to a palladium(II) complex. mdpi.org

Furthermore, the sulfonate portion of the molecule can function as a pseudohalide leaving group in certain cross-coupling scenarios, similar to triflates or tosylates. nih.gov This dual reactivity allows the compound to potentially couple at either the vinylsilane terminus or through the displacement of the sulfonate group, depending on the reaction conditions and coupling partner. The development of specialized phosphine (B1218219) ligands, such as SPhos and XPhos, has significantly broadened the scope of these reactions, enabling the coupling of sterically hindered substrates under mild conditions. nih.gov

| Reaction Type | Catalyst/Ligand | Base | Substrates | Purpose |

| Hiyama Coupling | Pd(OAc)₂ / XPhos | K₃PO₄ | Alkenylsilanols, Aryl Triflates | C(sp²)-C(sp²) bond formation. nih.gov |

| Sonogashira-type Coupling | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | Silyl-acetylenes, Aryl Halides | Synthesis of disubstituted acetylenes without prior desilylation. mdpi.org |

| Suzuki-Miyaura Coupling | Pd(0) / SPhos | K₃PO₄ | Aryl Chlorides, Aryl Boronate Esters | Efficient synthesis of unsymmetrical biaryls. nih.gov |

This table presents typical conditions for palladium-catalyzed cross-coupling reactions involving organosilanes or sulfonate leaving groups, illustrating the potential reaction pathways for this compound.

The terminal alkene in this compound can participate in various cycloaddition and cyclization reactions. One notable example is the Prins cyclization and its nitrogen-based variant, the aza-Prins cyclization. In an aza-Prins reaction, the alkene reacts with an iminium ion (formed from an aldehyde and an amine) under Lewis acidic conditions to form a heterocyclic ring system, such as a piperidine. researchgate.net The reaction is thought to proceed through either a stepwise pathway involving an oxocarbenium-ion equivalent or a concerted [2+2] cycloaddition mechanism. researchgate.net The butenyl moiety of this compound serves as the nucleophilic component that attacks the electrophilic iminium species to initiate the ring-forming cascade.

Role as a Precursor for Novel Functional Materials

Beyond its use in constructing discrete molecules, this compound is a candidate for creating advanced materials, leveraging its functional groups to impart specific properties to surfaces or polymers.

The trimethylsilyl group is a well-established anchor for modifying inorganic surfaces like silica, glass, and metal oxides. Through hydrolysis to a silanol (B1196071) (Si-OH) group, it can form stable covalent bonds (e.g., Si-O-Si) with surface hydroxyls. This process allows for the creation of self-assembled monolayers that can fundamentally alter the properties of a substrate. The sulfonate end of the molecule, being highly polar and potentially charged, would then be oriented away from the surface, modifying its wettability, adhesion, and ionic characteristics. The engineering of such interfaces is critical in fields ranging from biocompatible materials to microelectronics. researchgate.net The dual functionality of the molecule allows for precise control over the chemical and physical properties at material interfaces. researchgate.net

The terminal double bond in this compound allows it to act as a monomer in various polymerization reactions. Through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), it could be homopolymerized or copolymerized with other vinyl monomers. nih.gov The resulting polymer would feature a polyethylene (B3416737) backbone with pendant trimethylsilylmethyl-sulfonate side chains. These functional groups could impart unique characteristics, such as ion-exchange capabilities from the sulfonate group or sites for further modification via the silyl (B83357) group. researchgate.net

Anionic polymerization is another viable pathway, as silyl-containing monomers like 4-trimethylsilyl-1-buten-3-yne have been successfully polymerized to create polymers with controlled molecular weights. researchgate.net The trimethylsilyl group can also serve as a protecting group for more reactive functionalities during polymerization, which can be removed post-polymerization to unmask the desired functional group. afinitica.com In some contexts, specialized molecules can also act as initiators to begin the polymerization process. sigmaaldrich.com

| Polymerization Method | Monomer Type | Key Features | Potential Application |

| ATRP | Styrene sulfonate | Well-defined molecular weight and low polydispersity. nih.gov | Ion-exchange membranes, hole transporters. nih.gov |

| Anionic Polymerization | Trimethylsilyl-substituted vinyl or alkynyl monomers | Living polymerization, controlled microstructure. researchgate.netafinitica.com | Precursors to functional polymers after desilylation. |

| Free Radical Polymerization | Imidazolium p-styrene sulfonate | Synthesis of ionic polymers. researchgate.net | Adhesives, membranes. researchgate.net |

This table summarizes polymerization techniques applicable to monomers containing sulfonate or trimethylsilyl groups, similar to those in this compound.

Potential in Catalysis and Organocatalysis

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the direct application of this compound as a catalyst or in the field of organocatalysis. While the molecular structure contains a sulfonate group, which is a common feature in acid catalysts, and a trimethylsilyl group, known to influence reactivity, there is no available data to suggest its role in catalytic cycles, either as a primary catalyst, a co-catalyst, or a precursor to a catalytically active species.

The field of catalysis continues to expand with novel structures and applications. However, based on currently accessible information, the potential of this compound in this specific area of advanced organic synthesis remains unexplored and undocumented in peer-reviewed literature. Therefore, no detailed research findings or data tables on its catalytic performance can be presented.

Analytical and Spectroscopic Characterization for Mechanistic Insights

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR)researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of Trimethylsilyl (B98337) but-3-ene-1-sulfonate, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group and the but-3-ene-1-sulfonate chain. The nine protons of the trimethylsilyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the butenyl group would exhibit more complex splitting patterns due to spin-spin coupling. Specifically, the terminal vinyl protons (=CH₂) would likely appear as a multiplet, coupled to the adjacent vinylic proton (-CH=). This vinylic proton would, in turn, show coupling to both the terminal vinyl protons and the adjacent methylene (B1212753) group (-CH₂-). The two methylene groups in the chain (-SO₃-CH₂-CH₂-) would present as multiplets, with their chemical shifts influenced by the adjacent sulfonate group and the double bond.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. nih.gov The trimethylsilyl group's methyl carbons would produce a single resonance at high field. The four carbons of the butenyl chain would be distinguishable: the two sp² hybridized carbons of the double bond would resonate in the typical alkene region (downfield), while the two sp³ hybridized methylene carbons would appear at higher field, with the carbon alpha to the sulfonate group being shifted further downfield due to the electron-withdrawing effect of the sulfonate.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing the silicon environment. researchgate.netresearchgate.net For trimethylsilyl esters of sulfonic acids, the ²⁹Si chemical shift is sensitive to the electronic nature of the sulfonate group. researchgate.net The chemical shift for Trimethylsilyl but-3-ene-1-sulfonate is expected to fall within a characteristic range for such esters. researchgate.netresearchgate.net This technique can be instrumental in confirming the formation of the Si-O-S linkage and studying its electronic properties. researchgate.net The chemical shifts of trimethylsilyl groups can span a wide range, from approximately -34 ppm to +84 ppm, depending on the substituents. pascal-man.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Si(CH ₃)₃ | ~0.1 - 0.4 | Singlet |

| ¹H | -CH₂-CH= | Multiplet | Multiplet |

| ¹H | -CH=CH ₂ | Multiplet | Multiplet |

| ¹H | -CH =CH₂ | Multiplet | Multiplet |

| ¹³C | Si(C H₃)₃ | ~0 - 2 | Quartet |

| ¹³C | -C H₂-SO₃ | ~50 - 60 | Triplet |

| ¹³C | -C H₂-CH= | ~25 - 35 | Triplet |

| ¹³C | -C H=CH₂ | ~130 - 140 | Doublet |

| ¹³C | -CH=C H₂ | ~115 - 125 | Triplet |

| ²⁹Si | (C H₃)₃Si -O- | ~30 - 50 | Decet |

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns useful for structural confirmation. sci-hub.se

A key fragmentation pathway for trimethylsilyl compounds involves the cleavage of a methyl group or the entire trimethylsilyl group. nih.gov The mass spectra of trimethylsilyl derivatives are often characterized by a prominent peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. sci-hub.se Another common fragmentation is the loss of a methyl radical (CH₃•) from the molecular ion, leading to an [M-15]⁺ ion.

For this compound, other expected fragmentations could involve the cleavage of the S-O or C-S bonds. The fragmentation of the butenyl chain could also occur, for instance, through the loss of ethylene. The study of these fragmentation pathways, potentially aided by tandem mass spectrometry (MS/MS), can provide a detailed structural fingerprint of the molecule. nih.gov

| m/z | Proposed Fragment | Significance |

| M⁺ | [C₇H₁₄O₃SSi]⁺ | Molecular Ion |

| M-15 | [C₆H₁₁O₃SSi]⁺ | Loss of a methyl group |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, characteristic fragment |

Vibrational Spectroscopy (IR, Raman) for Structural Features

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound by probing their vibrational modes.

The IR spectrum is expected to show strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.net The S-O stretching vibration would also be present.

The butenyl group would give rise to several characteristic peaks. The C=C stretching vibration of the terminal double bond would be observed around 1640 cm⁻¹. docbrown.info The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹, while the C-H stretching of the methylene and methyl groups would be just below 3000 cm⁻¹. docbrown.info

The trimethylsilyl group has characteristic vibrations as well. The symmetric deformation (umbrella mode) of the methyl groups attached to silicon is typically found around 1250 cm⁻¹, and the Si-C stretching vibrations are observed at lower frequencies.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and Si-C bonds, which often give strong Raman signals.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1420 |

| S=O (Sulfonate) | Symmetric Stretch | 1150 - 1200 |

| C=C (Alkene) | Stretch | ~1640 |

| =C-H (Alkene) | Stretch | >3000 |

| C-H (Alkyl) | Stretch | <3000 |

| Si(CH₃)₃ | Symmetric Deformation | ~1250 |

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

Of particular interest would be the geometry around the sulfur and silicon atoms. For the sulfonate group, a tetrahedral arrangement is expected. The Si-O-S bond angle and the conformation of the ester linkage could be precisely measured. The conformation of the butenyl chain, including the planarity of the C=C bond and the torsion angles along the carbon backbone, would also be elucidated.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. While no crystal structure for this specific compound is publicly available, data from related sulfonamide structures show the importance of N-H···O=S hydrogen bonds in their crystal packing. researchgate.net

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The distinct spectroscopic signatures of this compound make it an excellent candidate for in situ monitoring of chemical reactions. researchgate.net Techniques like time-resolved NMR or IR spectroscopy can be employed to follow the kinetics of its formation or its subsequent conversion in a reaction.

For instance, during the synthesis of this compound, one could monitor the disappearance of the starting materials' signals and the concurrent appearance of the characteristic peaks of the product. In a reaction where this compound is a reactant, the decrease in the intensity of its specific signals (e.g., the trimethylsilyl singlet in ¹H NMR or the S=O stretch in IR) can be quantified to determine reaction rates.

Moreover, in situ spectroscopy can be instrumental in detecting and characterizing transient reaction intermediates. This real-time analysis provides invaluable mechanistic insights that are often unattainable through conventional analysis of the final products alone.

Future Research Directions and Translational Opportunities

Design and Synthesis of Chiral Trimethylsilyl (B98337) but-3-ene-1-sulfonate Analogues for Asymmetric Catalysis

The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of single enantiomers of therapeutic agents and other valuable molecules. While specific research on chiral analogues of Trimethylsilyl but-3-ene-1-sulfonate is not yet reported, the synthesis of other chiral allylic sulfonates and their application in asymmetric catalysis provides a clear roadmap for future investigations.

Future research could focus on the introduction of chirality into the this compound scaffold. This could be achieved through several strategies, including the use of chiral starting materials or the application of asymmetric catalytic methods for its synthesis. For instance, asymmetric hydrosulfonylation of corresponding allenes or alkynes using chiral metal complexes, such as those based on rhodium or iridium, has proven effective for other allylic sulfones and could be adapted for this purpose. nih.govorganic-chemistry.org The design of novel chiral ligands will be crucial for achieving high enantioselectivity.

Once synthesized, these chiral analogues could be explored as catalysts in a variety of asymmetric transformations. Their bifunctional nature, possessing both a nucleophilic sulfonate group and a sterically demanding trimethylsilyl group, could offer unique modes of activation and stereocontrol.

Table 1: Potential Chiral Catalysis Applications

| Catalytic Reaction | Potential Role of Chiral Analogues |

| Asymmetric Allylic Alkylation | As chiral ligands for transition metals |

| Enantioselective Michael Additions | As chiral Brønsted acids or organocatalysts |

| Asymmetric Diels-Alder Reactions | As chiral Lewis acid catalysts |

Development of Sustainable and Green Synthetic Protocols

Modern chemical synthesis places a strong emphasis on the development of environmentally benign and sustainable processes. Future research on this compound should prioritize the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Current industrial sulfonation processes often rely on harsh reagents and generate significant amounts of acidic waste. researchgate.netrscspecialitychemicals.org.uk More sustainable alternatives that could be explored for the synthesis of this compound include:

Catalyst- and Additive-Free Reactions: Investigating direct hydrosulfonylation of suitable precursors under ambient conditions, which has been successful for other allylic sulfones, could offer an atom-economical and environmentally friendly route. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a green alternative to traditional chemical oxidations and reductions, often proceeding under mild conditions without the need for stoichiometric reagents. rsc.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis.

Renewable Feedstocks: Exploring synthetic pathways that originate from bio-based starting materials would contribute to a more sustainable chemical industry. acs.org

Investigation of Unique Reactivity Modes and Unprecedented Transformations

The unique combination of a reactive allylic sulfonate and a bulky trimethylsilyl group suggests that this compound may exhibit novel reactivity. Future research should aim to explore and harness these unique properties for the development of new synthetic methodologies.

Potential areas of investigation include:

Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the sulfonate group, could make this compound a suitable partner in various cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, to construct seven- and five-membered rings, respectively. organicreactions.orgwikipedia.orgresearchgate.netrsc.orgnih.gov The trimethylsilyl group could play a crucial role in controlling the regioselectivity and stereoselectivity of these transformations.

Reactions involving the Trimethylsilyl Group: The trimethylsilyl group is known to influence the reactivity of adjacent functional groups and can participate in a variety of transformations. wikipedia.orgnih.gov Investigating reactions that leverage the electronic and steric effects of the TMS group could lead to the discovery of unprecedented transformations.

Radical Reactions: The allylic position could be susceptible to radical abstraction, opening up avenues for novel C-C and C-heteroatom bond formations.

Exploration of Bio-relevant Applications and Chemical Biology Probes

Organosulfates are ubiquitous in biological systems and play crucial roles in a variety of physiological and pathological processes. nih.govwikipedia.org The structural features of this compound make it an intriguing candidate for exploration in a biological context.

Future research in this area could focus on:

Enzyme Inhibition: The sulfonate group can mimic the phosphate (B84403) group found in many biological molecules, suggesting that this compound or its derivatives could act as inhibitors of enzymes such as kinases or sulfatases. The allylic functionality could potentially act as a reactive handle for covalent modification of the enzyme active site. nih.govnih.gov

Development of Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. nih.govbiorxiv.org By incorporating reporter tags (e.g., fluorophores, biotin) into the this compound scaffold, it may be possible to develop novel chemical probes for identifying and characterizing protein targets.

Metabolic Stability and Drug Delivery: The trimethylsilyl group can influence the metabolic stability and pharmacokinetic properties of a molecule. Investigating the metabolic fate of this compound could provide insights for its potential use in drug delivery systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. rsc.orgrsc.orgresearchgate.net The integration of the synthesis and subsequent transformations of this compound into these platforms represents a significant translational opportunity.

Future research directions include:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable its on-demand production with improved safety and control over reaction parameters. Electrochemical flow synthesis, which has been demonstrated for other allyl sulfones, is a particularly promising avenue. rsc.orgrsc.orgresearchgate.net

Automated Synthesis of Analogues: Utilizing automated synthesis platforms would allow for the rapid generation of a library of analogues with diverse functionalities. rsc.orgsynplechem.com This would be invaluable for structure-activity relationship studies in the context of developing new catalysts or biologically active molecules.

Telescoped Reactions: Integrating the flow synthesis of this compound with subsequent reaction steps without intermediate purification (telescoped reactions) would further enhance the efficiency and sustainability of synthetic processes involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.